2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride
Overview
Description
2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl, also known as pyrrolidin-3-ylglycine, is a chemical compound with the CAS Number: 1521451-92-2 . It has a molecular weight of 144.17 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis
The InChI code for 2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl is 1S/C6H12N2O2/c9-6(10)4-8-5-1-2-7-3-5/h5,7-8H,1-4H2,(H,9,10) . This indicates the presence of a pyrrolidine ring, an amino group, and an acetic acid moiety in the molecule.Scientific Research Applications
Synthesis and Chemical Properties
Construction of γ-Aminobutyric Acid Analogues : 2-(pyrrolidine-3-yl)acetic acid derivatives, which include 2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl, are synthesized as cyclic γ-aminobutyric acid analogues. Key steps involve intermolecular [2+2]-photocycloaddition and fragmentation reactions of cyclobutane moieties (Petz et al., 2019).
Approach to Diastereomerically Pure Pyrrolidinones : This chemical is used in the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones. The process involves oxidative cyclisation, leading to the synthesis of biologically active amino acids, including pyrrolidineacetic acid in enantiomerically pure forms (Galeazzi et al., 1996).
Biological Applications
GABA Transport Inhibitors : 2-substituted pyrrolidine-2-yl-acetic acid derivatives are used in designing GABA transport inhibitors. These compounds show significant potencies and selectivity for specific GABA transporter proteins (Steffan et al., 2015).
Sphingosine-1-Phosphate Receptor Agonists : Derivatives of 2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl, such as 2-aryl(pyrrolidin-4-yl)acetic acids, have been synthesized and evaluated for their biological activities as agonists of S1P receptors. These compounds are found to lower lymphocyte counts and possess good pharmacokinetic properties (Yan et al., 2006).
Chemical Properties and Structural Analysis
Crystal Structure Studies : The compound's derivatives are analyzed for their molecular properties using DFT and quantum chemical calculations, which include assessments of the highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energies (Bouklah et al., 2012).
Synthesis of Complex Structures : The compound is involved in the synthesis of complex structures like (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, indicating its versatility in organic synthesis and structural studies (Chui et al., 2004).
Properties
IUPAC Name |
2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-5(6(9)10)4-1-2-8-3-4;;/h4-5,8H,1-3,7H2,(H,9,10);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJVOBXDWYSLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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